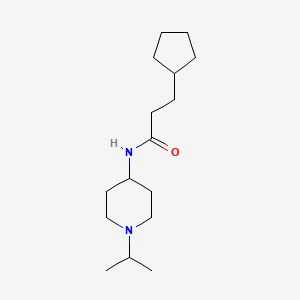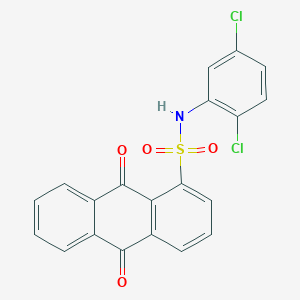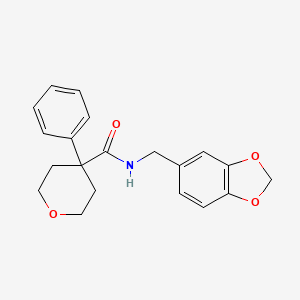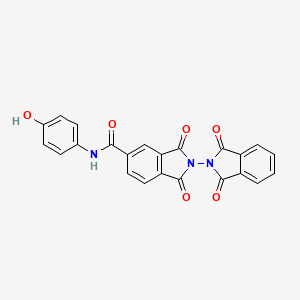
3-cyclopentyl-N-(1-isopropyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyclopentyl-N-(1-isopropyl-4-piperidinyl)propanamide” is a member of a class of drugs known as fentanyl analogs . These are rapid-acting opioid (synthetic opiate) drugs that alleviate pain without causing loss of consciousness at therapeutic levels . It is an odorless, solid/crystalline powder .
Physical And Chemical Properties Analysis
“3-cyclopentyl-N-(1-isopropyl-4-piperidinyl)propanamide” is an odorless, solid/crystalline powder . It can be white or colored powder, or brown and pebbly .Scientific Research Applications
Metabolism and Toxicology
Investigating its metabolic pathways, potential metabolites, and toxicity profiles is essential. Researchers should assess its stability, bioavailability, and potential adverse effects. Toxicological studies will inform safe dosages and potential risks.
For additional resources, you can refer to ChemSpider’s entry on 3-CYCLOPENTYL-1-PROPYNE and the NIST Chemistry WebBook’s page on 3-Cyclopentyl-1-propyne . Additionally, Sigma-Aldrich offers related products for scientific research here . 📚
Safety and Hazards
Future Directions
The future directions for research on “3-cyclopentyl-N-(1-isopropyl-4-piperidinyl)propanamide” and other fentanyl analogs include further investigation of their metabolic pathways, synthesis methods, and mechanisms of action. There is also a need for developing effective treatments for addiction and overdose related to these substances .
properties
IUPAC Name |
3-cyclopentyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-13(2)18-11-9-15(10-12-18)17-16(19)8-7-14-5-3-4-6-14/h13-15H,3-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAKDXHNVDRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)


![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)

![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)